N-(2-Bromo-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(2-Bromo-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine is a chemical compound with a complex structure that includes a bromine atom, a trifluoromethoxy group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a phenyl ring followed by the introduction of a trifluoromethoxy group. The final step includes the formation of the tetrahydropyran ring and the attachment of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
N-(2-Bromo-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, while the tetrahydropyran ring provides structural stability. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroacetanilide: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
4-Bromo-phenol: Contains a bromine atom and a phenol group, used in various chemical reactions.
Uniqueness
N-(2-Bromo-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-bromo-4-(trifluoromethoxy)phenyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c13-10-7-9(19-12(14,15)16)1-2-11(10)17-8-3-5-18-6-4-8/h1-2,7-8,17H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAZEGNSNDNBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=C2)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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